molecular formula C7H9NO3 B12621037 Methyl 2-hydroxy-1,2-dihydropyridine-4-carboxylate CAS No. 918299-66-8

Methyl 2-hydroxy-1,2-dihydropyridine-4-carboxylate

Cat. No.: B12621037
CAS No.: 918299-66-8
M. Wt: 155.15 g/mol
InChI Key: RSLAGBBSVIKKLY-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-1,2-dihydropyridine-4-carboxylate is a chemical compound belonging to the class of dihydropyridines. Dihydropyridines are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by a pyridine ring with a hydroxyl group at the second position and a carboxylate group at the fourth position, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-hydroxy-1,2-dihydropyridine-4-carboxylate typically involves the Hantzsch reaction, which is a multicomponent reaction. The reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-hydroxy-1,2-dihydropyridine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted dihydropyridines and pyridine derivatives, which have significant applications in medicinal chemistry .

Scientific Research Applications

Methyl 2-hydroxy-1,2-dihydropyridine-4-carboxylate has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding.

    Medicine: It is a precursor in the synthesis of calcium channel blockers, which are used to treat hypertension and cardiovascular diseases.

    Industry: The compound is used in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-1,2-dihydropyridine-4-carboxylate involves its interaction with molecular targets such as calcium channels. The compound acts as a calcium channel blocker, inhibiting the influx of calcium ions into cells. This action leads to the relaxation of smooth muscle cells and a reduction in blood pressure. The molecular pathways involved include the inhibition of voltage-gated calcium channels, which play a crucial role in cardiovascular function .

Comparison with Similar Compounds

  • Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
  • Diethyl 4-(furan-2yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
  • Diethyl-4-phenyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Comparison: Methyl 2-hydroxy-1,2-dihydropyridine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other dihydropyridine derivatives, this compound has a hydroxyl group at the second position, which enhances its reactivity and potential for further functionalization .

Properties

CAS No.

918299-66-8

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

methyl 2-hydroxy-1,2-dihydropyridine-4-carboxylate

InChI

InChI=1S/C7H9NO3/c1-11-7(10)5-2-3-8-6(9)4-5/h2-4,6,8-9H,1H3

InChI Key

RSLAGBBSVIKKLY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(NC=C1)O

Origin of Product

United States

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